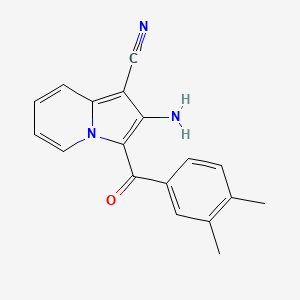

2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

Many approaches for the synthesis of indolizines have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis

Indolizine is one of the five isomers of indole and it serves as a precursor for widespread indolizidine alkaloids . It consists of a 10π conjugated planar electronic structure .Chemical Reactions Analysis

The synthesis of indolizines is often based on classical methodologies such as Scholtz or Chichibabin reactions . New strategies have been revealed especially within the last ten years, including transition metal-catalyzed reactions and approaches based on oxidative coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of indolizine derivatives can vary widely depending on their specific structure. For example, some indolizine derivatives have excellent fluorescence properties .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Studies

The synthesis and structural determination of compounds related to 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile have been explored in various studies. For instance, reactions involving amino-phenylpyrazole-carbonitriles and dimethyl acetylenedicarboxylate have led to the formation of trimethyl tetrahydro indolizine derivatives, whose structures were established through methods like X-ray crystallography (Tominaga et al., 1997).Heterocyclic Synthesis Applications

The compound has been used in the synthesis of heterocycles, an important area in medicinal chemistry. Studies have shown the utility of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, which are crucial in the development of various pharmacologically active compounds (Fadda et al., 2012).Development of Antimicrobial Agents

The structural framework of this compound has been utilized in the synthesis of compounds with potential antimicrobial and antifungal activities. For instance, fused heterocycles based on thieno[2,3-b]pyridine derivatives synthesized from similar compounds demonstrated significant antimicrobial properties (El-Essawy et al., 2010).Anticonvulsant and Anti-inflammatory Applications

Compounds derived from indolizine carbonitriles have shown promising anticonvulsant and anti-inflammatory activities. Research in this area includes the synthesis of benzofuran-based heterocycles with significant biological activity (Dawood et al., 2006).Photoluminescence Studies

Indolizines, including those related to this compound, exhibit unique photoluminescent properties. Studies have shown that these compounds have pH-dependent optical properties, making them interesting for material science applications (Outlaw et al., 2016).Anticancer Research

The synthesis and evaluation of compounds derived from this chemical have contributed to anticancer research. For example, studies involving the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity have implications for developing new cancer therapies (Rostamizadeh et al., 2013).Phosphatase Inhibition for Medicinal Applications

3-Substituted indolizine-1-carbonitrile derivatives, closely related to the compound , have been synthesized and shown to exhibit activity against MPtpA/MPtpB phosphatases, which are important in the context of infectious diseases (Weide et al., 2006).

Mecanismo De Acción

Target of Action

The compound “2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile” belongs to the class of indolizine derivatives . Indolizine derivatives have been found to bind with high affinity to multiple receptors , making them versatile in their biological applications.

Mode of Action

The mode of action of indolizine derivatives can vary depending on the specific derivative and its targets. Generally, these compounds interact with their targets, leading to changes in the target’s function

Biochemical Pathways

Indolizine derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The result of the action of “this compound” would depend on its targets and mode of action. Given the broad-spectrum biological activities of indolizine derivatives , the compound could potentially have diverse molecular and cellular effects.

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-11-6-7-13(9-12(11)2)18(22)17-16(20)14(10-19)15-5-3-4-8-21(15)17/h3-9H,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIQDRCPJXMNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2904275.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)

![5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2904278.png)

![4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2904286.png)

![3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2904287.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2904291.png)

![beta-D-Glucopyranoside, (1S,4E,8E,12Z)-14-[(O-6-deoxy-alpha-L-mannopyranosyl-(1-->6)-O-[beta-D-glucopyranosyl-(1-->2)]-beta-D-glucopyranosyl)oxy]-1-ethenyl-1,5,9,13-tetramethyl-4,8,12-tetradecatrien-1-yl 2-O-beta-D-glucopyranosyl-](/img/structure/B2904293.png)

![N-isobutyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904294.png)

![2-(7-(((4-ethylphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2904295.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2904297.png)